3,4-Dihydro-6-methyl-2-pyridone chemical properties
3,4-Dihydro-6-methyl-2-pyridone chemical properties
An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydro-6-methyl-2-pyridone
Introduction
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] These structures are analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).[2][3] The relevance of the 3,4-DHPo scaffold lies in its presence in various biologically active molecules and its utility as a versatile synthetic precursor for more complex compounds.[2][4] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including cardiotonic, antitumor, anti-HIV, antibacterial, and antifungal properties.[2][3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the parent compound, 3,4-Dihydro-6-methyl-2-pyridone.
Chemical and Physical Properties
The fundamental physicochemical properties of 3,4-Dihydro-6-methyl-2-pyridone are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic modifications.
| Property | Value | Source |
| CAS Number | 10333-14-9 | [6] |
| Molecular Formula | C₆H₉NO | [6] |
| Molecular Weight | 111.144 g/mol | [6] |
| IUPAC Name | 6-Methyl-3,4-dihydropyridin-2(1H)-one | [6] |
| LogP | 0.345 | [6] |
| Synonyms | 2(1H)-Pyridinone, 3,4-dihydro-6-methyl- | [6] |
Spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for the structural elucidation and characterization of 3,4-DHPo derivatives.[1] Electron impact (EI) and electrospray ionization (ESI) are commonly used mass spectrometry techniques to determine their fragmentation patterns.[2]
Experimental Protocols
The synthesis of the 3,4-dihydro-2(1H)-pyridone scaffold is most commonly achieved through multi-component reactions (MCRs), which are valued for their efficiency and atom economy.[2][7]
Protocol: One-Pot, Four-Component Synthesis of 4-Aryl-3,4-dihydro-6-methyl-2-pyridone Derivatives
This protocol describes a general and efficient method for synthesizing the 3,4-DHPo core structure, which can be adapted for 3,4-Dihydro-6-methyl-2-pyridone. The reaction involves the condensation of an aldehyde, a β-ketoester, Meldrum's acid, and a source of ammonia.[2][8] The use of Meldrum's acid is key as its acidity (pKa = 9.97) favors the formation of the pyridone ring over the 1,4-dihydropyridine ring.[2][3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (1 mmol)[2][3]
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1 mmol)[2][7]
-
Ammonium acetate or ammonium carbonate (as ammonia source)[2]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)[2]
-
Catalyst (optional, e.g., SiO₂-Pr-SO₃H, pyridine)[2]
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate is prepared.[2]
-
The components are mixed in a suitable reaction vessel.
-
The reaction can be performed under various conditions:
-
Conventional Heating: Refluxing in a solvent like ethanol or acetic acid for several hours.[2] Yields can range from moderate to high.[2]
-
Solvent-Free Conditions: The reagents are mixed and heated. This method is considered a green chemistry approach.[7][9] Infrared irradiation can be used as an energy source to drive the reaction, often leading to moderate to good yields (50-75%) within a few hours.[7][9]
-
Catalysis: An acid catalyst like SiO₂-Pr-SO₃H can be employed under solvent-free conditions to improve yields (78-93%) and reduce reaction times.[1]
-
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically isolated by filtration.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2(1H)-pyridone derivative.
Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of 3,4-Dihydro-6-methyl-2-pyridone and related compounds.
Methodology:
-
Column: A reverse-phase (RP) column, such as Newcrom R1, can be used.[6]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is typically employed.[6] For standard HPLC, phosphoric acid can be used.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Synthetic Pathways and Logical Relationships
The synthesis of 3,4-dihydro-2(1H)-pyridones is a well-established process in organic chemistry. The following diagram illustrates the general workflow for the multi-component reaction used to produce this heterocyclic scaffold.
Caption: A diagram illustrating the multi-component reaction pathway for synthesizing 3,4-DHPo derivatives.
Biological Significance and Applications
The 3,4-dihydro-2(1H)-pyridone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] This has led to the development of derivatives with a broad spectrum of activities:
-
Cardiotonic Agents: Analogs such as Milrinone and Amrinone are used to treat heart failure.[2][3]
-
Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antibacterial and antifungal agents.[2][3]
-
Anti-HIV and Antitumor Activity: The scaffold has been incorporated into molecules with anti-HIV and antitumor properties.[2][3]
-
Synthetic Building Blocks: Beyond their direct biological activity, 3,4-DHPo are valuable intermediates for synthesizing other complex bioactive molecules, including alkaloids and receptor antagonists.[2][3] The presence of a stereogenic center at the C-4 position is often critical for their biological function, with different enantiomers exhibiting distinct activities.[2][3]
References
- 1. preprints.org [preprints.org]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. 3,4-Dihydro-6-methyl-2-pyridone | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
